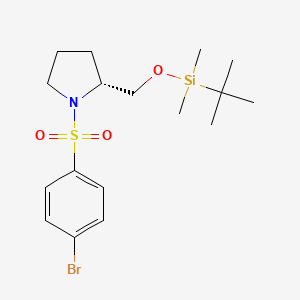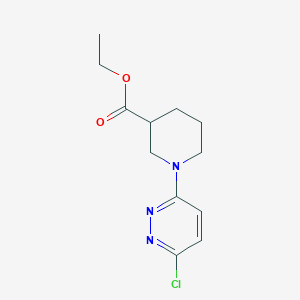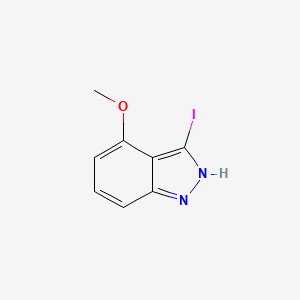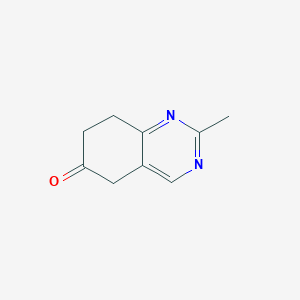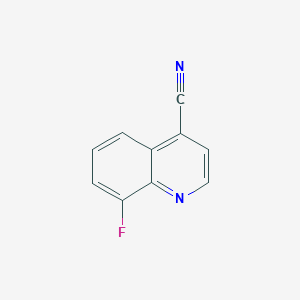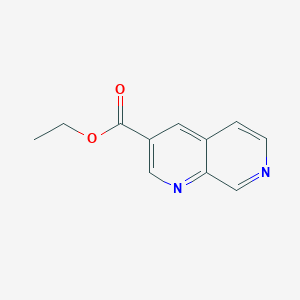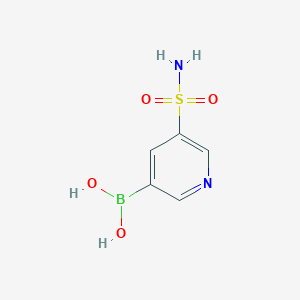
3-Bromo-1-isopropyl-6-nitro-1h-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-isopropyl-6-nitro-1h-indole is an organic compound . It has a molecular weight of 241.04 . The IUPAC name for this compound is 3-bromo-6-nitro-1H-indole .
Molecular Structure Analysis
The empirical formula of this compound is C8H5O2N2Br1 . The InChI code for this compound is 1S/C8H5BrN2O2 .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 241.04 .Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
The synthetic methods and classifications of indoles, including compounds like 3-Bromo-1-isopropyl-6-nitro-1H-indole, are crucial in organic chemistry due to their broad applications in pharmacology and material science. Indole synthesis has been a subject of extensive research, leading to various methodologies classified under nine strategic approaches. These strategies enable the construction of indole nuclei, essential for developing bioactive compounds and materials with unique properties (Taber & Tirunahari, 2011).
Umpolung Strategies for Indole Functionalization
The concept of umpolung, or polarity inversion, has been applied to indoles to overcome limitations in conventional synthesis methods. This approach, particularly at the C2 position of indoles, opens up new avenues for creating derivatives with significant synthetic and pharmaceutical importance. Indole, being an electron-rich compound, typically undergoes electrophilic substitution, but umpolung allows for the introduction of functionalities through an electrophilic manner, expanding the utility of indole-based compounds in drug discovery and development (Deka, Deb, & Baruah, 2020).
Pharmacological Significance of Indole Derivatives
Indole derivatives exhibit a wide range of biological activities, making them valuable in developing therapeutic agents. Studies highlight the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of indole-based compounds. These findings underscore the importance of indole derivatives in medicinal chemistry and drug design, contributing to the development of new treatments for various diseases (Ali, Dar, Pradhan, & Farooqui, 2013).
Advanced Synthesis Techniques
Innovative synthesis techniques, such as the Pictet-Spengler reaction, have been applied to create indole-based alkaloids and derivatives. These methods enable the construction of complex structures, including tetrahydro-β-carboline scaffolds, which are prevalent in natural products and pharmaceuticals. The development of enantioselective and solid-phase syntheses for these scaffolds highlights the ongoing advances in indole chemistry, offering new opportunities for drug discovery and synthetic biology (Rao, Maiti, & Chanda, 2017).
Safety and Hazards
Zukünftige Richtungen
Indole derivatives, such as 3-Bromo-1-isopropyl-6-nitro-1h-indole, have attracted increasing attention in recent years due to their various biologically vital properties . They are important types of molecules and natural products and play a main role in cell biology . Therefore, the future direction in this field could involve further exploration of the biological potential of indole derivatives and the development of novel methods of synthesis .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The interaction often involves the formation of a complex between the indole derivative and its target, which can modulate the activity of the target and lead to various downstream effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with .
Eigenschaften
IUPAC Name |
3-bromo-6-nitro-1-propan-2-ylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-7(2)13-6-10(12)9-4-3-8(14(15)16)5-11(9)13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBAZORRKGEPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

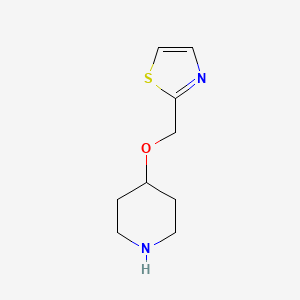
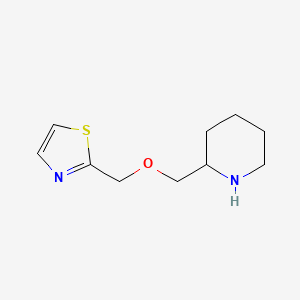
![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6594166.png)
